molecular formula CH2O4 B1203459 Carbonoperoxoic acid CAS No. 563-69-9

Carbonoperoxoic acid

Cat. No. B1203459
CAS RN: 563-69-9
M. Wt: 78.02 g/mol
InChI Key: MMCOUVMKNAHQOY-UHFFFAOYSA-N
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Description

Carbonoperoxoic acid, also known as percarbonic acid, is a derivative of hydrogen peroxide . Its molecular formula is CH2O4 . It is an unstable compound that decomposes into carbon dioxide and water .


Synthesis Analysis

The synthesis of Carbonoperoxoic acid involves the reaction of hydrogen peroxide and bicarbonate to form HCO4- . This reaction occurs rapidly at 25°C (t1/2 300 s) near neutral pH in aqueous solution and alcohol/water mixtures . An equilibrium analysis of the reaction by 13C NMR leads to an estimate of the electrode potential for the HCO4-/HCO3- couple (1.8 V vs NHE) .


Molecular Structure Analysis

The molecular structure of Carbonoperoxoic acid is represented by the formula CH2O4 . The average mass is 78.024 Da and the monoisotopic mass is 77.995308 Da .


Chemical Reactions Analysis

The reaction of hydrogen peroxide and bicarbonate to form HCO4- is a key chemical reaction involving Carbonoperoxoic acid . This reaction is rapid and occurs near neutral pH in aqueous solution and alcohol/water mixtures . The second-order rate constants for sulfide oxidations by HCO4- are 300-fold greater than those for H2O2 .


Physical And Chemical Properties Analysis

Carbonoperoxoic acid is an unstable compound . Its molecular formula is CH2O4, with an average mass of 78.024 Da and a monoisotopic mass of 77.995308 Da .

Scientific Research Applications

  • Carbon Dioxide Utilization : Carbon dioxide (CO2) can be used as a feedstock for commodity synthesis, helping to reduce greenhouse gas emissions. Molten salts containing caesium or potassium cations enable carbonate ions (CO3^2-) to deprotonate weakly acidic C–H bonds, forming carbon-centred nucleophiles that react with CO2 to form carboxylates. This approach can transform inedible biomass and CO2 into valuable feedstock chemicals, such as furan-2,5-dicarboxylic acid, a potential large-scale substitute for petroleum-derived polyethylene terephthalate (PET) (Banerjee et al., 2016).

  • Cancer Drug Development : Carbonic anhydrases (CAs) catalyze the reversible hydration of carbon dioxide, and multiple CA isoforms are implicated in diseases including cancer. In solid tumors, CA isoforms IX and XII help maintain a physiological intracellular pH while contributing to an acidic extracellular pH, leading to tumor cell survival. Research discusses the characteristics of CA IX and CA XII and their potential as anticancer targets (Singh et al., 2018).

  • Electrochemical Applications : Carbon black modified electrodes functionalized with syringic acid show potential for selective electrocatalysis of biological analytes like L-cysteine at low potential. These modified electrodes demonstrate good selectivity and sensitivity, indicating potential applications in biosensing and medical diagnostics (Sundaram & Kadir, 2017).

  • Photoluminescence Applications : Carbon dots with controlled graphitization and surface functionalization can emit multiple colors. By regulating the pyrolysis temperature and reactant ratio, the emission of these carbon dots can be tuned across the light spectrum, with applications in bioimaging, light-emitting devices, and photocatalysis (Miao et al., 2018).

  • Energy Storage and Conversion : Carbon materials derived from metal–organic frameworks (MOFs) are gaining attention for their applications in energy storage and conversion. They exhibit excellent electron conductivity, high porosity, and diverse applications in batteries, supercapacitors, and electrocatalytic reactions (Yang et al., 2018).

  • Environmental Applications : Carbon-based solid acids have significant roles in green chemistry as heterogeneous catalysts. They are used in renewable energy and environmental studies, with mesoporosity playing a major role in catalysis (Mahajan & Gupta, 2019).

  • Synthesis of Organic Carbonates : Carbon dioxide can be used as a raw material to produce organic carbonates and carbamates, serving as an environmentally friendly chemical reagent and a substitute for phosgene (Sakakura & Kohno, 2009).

Future Directions

The future directions of research on Carbonoperoxoic acid could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the Bicarbonate Activation of Hydrogen Peroxide system, which involves the formation of HCO4-, is a simple, inexpensive, and relatively nontoxic alternative to other oxidants and peroxyacids . It can be used in a variety of oxidations where a mild, neutral pH oxidant is required . This suggests potential future directions in the field of organic synthesis and chemical warfare agent decontamination .

properties

IUPAC Name

carbonoperoxoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O4/c2-1(3)5-4/h4H,(H,2,3)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCOUVMKNAHQOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(O)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864313
Record name Carbonoperoxoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70864313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

78.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbonoperoxoic acid

CAS RN

563-69-9, 67283-79-8
Record name Carbonoperoxoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=563-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonoperoxoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Peroxycarbonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067283798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
M Muhammad, IY Habib, A Yunusa, TA Mikail… - Aims …, 2023 - aimspress.com
… Carbonoperoxoic acid and hydroxycarbonate were identified from the PubChem similarity search of the C. occidentalis phytochemicals that bind to the active site, while 1-(4-(4-…
Number of citations: 1 www.aimspress.com
G Li, L Li, Y Wang, R Zhang - 2017 5th International Conference …, 2017 - atlantis-press.com
… insulating oil were aged and decomposed to produce carbonoperoxoic acid with low molecular weight mainly [12] . The carbonoperoxoic acid can be absorbed on the insulation paper …
Number of citations: 1 www.atlantis-press.com
DE Richardson, H Yao, KM Frank… - Journal of the American …, 2000 - ACS Publications
… Salts of HCO 4 - are indexed by CAS as carbonoperoxoic acid derivatives (eg, carbonoperoxoicacid,monopotassiumsalt), while IUPAC would name the same salt …
Number of citations: 513 pubs.acs.org
S Arvelos, CE Hori - Journal of Chemical Information and …, 2020 - ACS Publications
… net flux for the appearance/disappearance of high-oxygenate unstable substances such as CO 3 , CHO 3 (bicarbonate), OCOOH (carboxyl radical), and CHO 4 (carbonoperoxoic acid …
Number of citations: 19 pubs.acs.org
TA Hegde, A Dutta, ROMU Jauhar, P Karuppasamy… - Optical Materials, 2020 - Elsevier
Herein we report the tunable optical limiting property of a metal–organic cesium tetroxalate dihydrate (CTD) complex. Temperature and pH were optimized to be 40C and 3.5 …
Number of citations: 14 www.sciencedirect.com
U Bünzli-Trepp - 2007 - books.google.com
Chemical compounds are named for a variety of reasons such as for databases, publications, patents, and legal situations. Accordingly, this reference provides nomenclature …
Number of citations: 12 books.google.com
RM Stephenson - 2012 - books.google.com
This book brings together data from Czechoslovakia on vapor pressures, data from England on critical properties, and data from America on physical properties of organic and …
Number of citations: 844 books.google.com
RM Stephenson, S Malanowski… - Handbook of the …, 1987 - Springer
Bromoch10rodif1uoromethane, CA 353-59-3: Used as refrigerant and fire extinguisher. Trn= 112.15; Tb 269.15; vrn= 0.0894 at 298.15; Tc= 426.88; Antoine I (liq) A= 5.95024, B 930.716…
Number of citations: 10 link.springer.com
J Dykyj, J Svoboda, RC Wilhoit, M Frenkel… - Vapor pressure and …, 2000 - Springer
This document is part of Subvolume B ‘Vapor Pressure and Antoine Constants for Oxygen Containing Organic Compounds’ of Volume 20 ‘Vapor Pressure of Chemicals’ of Landolt-…
Number of citations: 12 link.springer.com

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